molecular formula C8H4BrNO2 B1273821 6-Bromo-1,3-benzodioxole-5-carbonitrile CAS No. 6120-26-9

6-Bromo-1,3-benzodioxole-5-carbonitrile

Cat. No. B1273821
CAS RN: 6120-26-9
M. Wt: 226.03 g/mol
InChI Key: YJAZLOORQHTWFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic reactions and regioselective bromination. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole was achieved by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination and further condensation with N-methyl-N-phenylamine . Although the exact synthesis of 6-Bromo-1,3-benzodioxole-5-carbonitrile is not described, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-1,3-benzodioxole-5-carbonitrile can be deduced using analytical and spectral data. For example, the structure of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide was determined based on their analytical and spectral data after reacting 6-methylchromone-3-carbonitrile with various nucleophiles . X-ray crystallographic analysis was used to confirm the structure of phthalocyanines with eight benzylchalcogeno substituents . These techniques could be used to analyze the molecular structure of 6-Bromo-1,3-benzodioxole-5-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to 6-Bromo-1,3-benzodioxole-5-carbonitrile has been studied. For instance, 6-methylchromone-3-carbonitrile exhibited reactivity towards nucleophilic reagents, leading to a variety of heterocyclic systems . The reactivity of 6-Bromo-1,3-benzodioxole-5-carbonitrile could also be explored under nucleophilic conditions to synthesize novel heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile are not directly reported, the properties of similar brominated and nitrile-containing compounds can be inferred. For example, the UV-vis spectra and electrochemical properties of phthalocyanines with benzylchalcogeno substituents were studied using cyclic voltammetry . These methods could be applied to determine the properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile, such as its absorption characteristics and electrochemical behavior.

Scientific Research Applications

Synthesis and Chemical Interactions

6-Bromo-1,3-benzodioxole-5-carbonitrile has been explored in the context of synthetic chemistry and chemical interactions. For instance, the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has been studied, highlighting the chemical versatility and reactivity of these compounds. The study demonstrated the conversion of 3,5-dibromoisothiazole-4-carbonitrile into various derivatives, reflecting the compound's potential in synthetic applications (Ioannidou & Koutentis, 2011).

Molecular Composition and Computational Analysis

Computational calculations and analysis of similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure, energy, and interactions with proteins. These studies use computational tools to predict the behavior and properties of these compounds, which is crucial for designing drugs and understanding molecular interactions (Arulaabaranam et al., 2021).

Synthesis and Structural Elaboration

The compound's role in the synthesis of novel structures and derivatives has been widely reported. For instance, studies have shown how bromine migration in lithiated benzodioxoles can be manipulated to produce various derivatives, showcasing the compound's utility in structural elaboration and synthesis of complex molecules (Gorecka, Leroux, & Schlosser, 2004).

Antibacterial Activity

Compounds derived from 6-Bromo-1,3-benzodioxole-5-carbonitrile have been evaluated for their antibacterial activity. Novel cyanopyridine derivatives have been synthesized and tested against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZLOORQHTWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377428
Record name 6-bromo-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-benzodioxole-5-carbonitrile

CAS RN

6120-26-9
Record name 6-bromo-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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